Product packaging for d-Propoxyphene napsylate hydrate(Cat. No.:CAS No. 26570-10-5)

d-Propoxyphene napsylate hydrate

Cat. No.: B1201084
CAS No.: 26570-10-5
M. Wt: 547.7 g/mol
InChI Key: VZPXFHVJUUSVLH-MYXGOWFTSA-N
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Description

d-Propoxyphene Napsylate Hydrate, often referred to simply as propoxyphene napsylate, is a synthetic opioid agonist that has been used in pharmacological research for its analgesic properties . Its primary research applications have included studies on mild to moderate pain mechanisms, investigations into opioid receptor function (primarily as a mu-opioid receptor agonist), and exploration of its local anesthetic effects on cardiac sodium channels . Chemically, the napsylate salt offers greater stability in solid dosage formulations compared to the hydrochloride salt, with 100 mg of the napsylate salt being equivalent to approximately 65 mg of the hydrochloride salt in terms of propoxyphene content . It is critical for researchers to note that this compound has been withdrawn from the pharmaceutical markets in the United States, Europe, and other regions due to concerns over safety, including the risk of fatal overdose and cardiotoxicity, such as QT prolongation and serious ventricular arrhythmias . Its active metabolite, norpropoxyphene, has a long half-life (30-36 hours) and can accumulate, contributing to its toxicity profile . This product is strictly for research use in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37NO5S B1201084 d-Propoxyphene napsylate hydrate CAS No. 26570-10-5

Properties

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPXFHVJUUSVLH-MYXGOWFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937986
Record name Propoxyphene napsylate
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Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17140-78-2
Record name Propoxyphene napsylate
Source CAS Common Chemistry
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Record name Propoxyphene napsylate
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Record name Propoxyphene napsylate
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Record name Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1)
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Record name PROPOXYPHENE NAPSYLATE ANHYDROUS
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Advanced Synthetic Chemistry and Process Research of D Propoxyphene Napsylate Hydrate

Stereoselective Synthesis Methodologies for d-Propoxyphene Napsylate Hydrate (B1144303)

The synthesis of d-propoxyphene, which possesses two chiral centers, necessitates precise control over stereochemistry to isolate the desired (2S, 3R)-isomer, as this is the enantiomer with the desired biological activity. wikipedia.orgchiralpedia.com Methodologies have focused on establishing these stereocenters through asymmetric and diastereoselective approaches.

While direct asymmetric catalysis on the final propoxyphene structure is not widely documented, the principles of asymmetric synthesis are critically applied to its precursors. Chiral catalysts, such as chiral Schiff base-metal complexes or organocatalysts, are employed in modern organic synthesis to influence the stereochemical outcome of a reaction, creating a preponderance of one enantiomer over the other. msu.edunih.govyoutube.comsphinxsai.com

In the context of d-propoxyphene synthesis, a key strategy involves the resolution of a racemic precursor, which can be viewed as a catalyst-driven kinetic resolution in some methodologies. For instance, the resolution of racemic β-dimethylamino-α-methylpropiophenone is a critical step. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-(-)-tartaric acid. The differential solubility of these salts allows for their separation by crystallization. The use of dibenzoyl-(-)-tartaric acid specifically yields the insoluble salt containing (-)-β-dimethylamino-α-methylpropiophenone, which is the required precursor for the stereoselective synthesis of α-d-propoxyphene. google.comgoogle.com This classical resolution method, while not a catalytic cycle in the modern sense, uses a chiral auxiliary to achieve the enantiomeric separation necessary for the subsequent stereocontrolled steps.

A crucial diastereoselective step in the synthesis of d-propoxyphene is the Grignard reaction of the resolved chiral aminoketone precursor with benzylmagnesium chloride. google.comgoogleapis.com This reaction creates the second stereocenter, resulting in the formation of diastereomeric amino alcohols, α-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol and β-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol.

The reaction is highly diastereoselective, favoring the formation of the α-diastereomer, which is the necessary carbinol precursor for α-d-propoxyphene, also known as d-oxyphene. google.comgoogleapis.com Research has shown that the reaction of the (-) isomer of β-dimethylamino-α-methylpropiophenone with benzylmagnesium chloride provides good yields of the desired (+) or (d) isomer of the α-carbinol, with reported yields around 69-75%. google.comgoogleapis.comallfordrugs.com The subsequent step is the acylation of this d-oxyphene precursor using propionic anhydride (B1165640) to yield the final d-propoxyphene free base. google.comwipo.int

Reaction Step Reactants Product Stereochemical Control Reported Yield
ResolutionRacemic β-dimethylamino-α-methylpropiophenone, Dibenzoyl-(-)-tartaric acid(-)-β-dimethylamino-α-methylpropiophenone saltFormation of diastereomeric salts with differential solubilityNot specified
Grignard Reaction(-)-β-dimethylamino-α-methylpropiophenone, Benzylmagnesium chlorideα-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene)Diastereoselective addition to carbonyl group~69% google.com
Acylationd-oxyphene, Propionic anhydrided-PropoxypheneRetention of stereochemistry>95% google.comwipo.int

Enantiomeric Excess Determination and Chiral Purity Assessment Techniques

Assessing the chiral purity and determining the enantiomeric excess (e.e.) of d-propoxyphene and its precursors is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary analytical method for this purpose. researchgate.net

Research reports the successful separation of (+) and (-)-oxyphene using a Chiralcel OD stationary phase. researchgate.net Due to solubility issues of the salt forms in the mobile phase, the compound is typically converted to its free base before analysis. researchgate.net This direct chromatographic method allows for the quantification of the individual enantiomers and thus a precise calculation of the enantiomeric excess. Other optical methods, such as circular dichroism, can also be employed for the determination of enantiomeric and diastereomeric excess in chiral molecules. rsc.org

Beyond chromatography, traditional methods such as polarimetry, which measures the optical rotation of a substance, can be used to determine enantiomeric purity, although it is generally less precise than chiral HPLC. researchgate.net Additionally, microcrystalline tests and the determination of eutectic melting points of isomeric mixtures using techniques like hot-stage thermomicroscopy can help differentiate between optical isomers. oup.com

Technique Principle Application to d-Propoxyphene
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Separation and quantification of d- and l-propoxyphene (B1205853) enantiomers and their precursors. researchgate.net
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Determination of optical rotation to infer enantiomeric purity. researchgate.net
Thermomicroscopy Observation of melting behavior, including eutectic melting points of isomeric mixtures.Differentiation of diastereomers and optical isomers based on thermal properties. oup.com
Circular Dichroism Differential absorption of left and right circularly polarized light by chiral molecules.Characterization and potential quantification of stereoisomers in solution. rsc.org

Napsylate Salt Formation and Hydration Chemistry of d-Propoxyphene

The napsylate salt of d-propoxyphene was developed to create more stable liquid and solid dosage forms compared to the hydrochloride salt. fda.gov

A typical procedure involves the following steps:

The d-propoxyphene free base is slurried in water.

One equivalent of hydrochloric acid is added to dissolve the free base by forming the hydrochloride salt in situ.

Sodium 2-naphthalene sulfonate (sodium napsylate) is added to the solution, often along with ethanol (B145695). A slight molar excess of sodium napsylate may be used. google.com

The resulting mixture is heated (e.g., to 50-60 °C) until a clear solution is obtained. google.comallfordrugs.com

The hot solution is filtered and then allowed to cool with stirring, which induces crystallization of d-propoxyphene napsylate. google.comallfordrugs.com

The solution is often chilled to below 5 °C to maximize the yield of the crystalline product, which is then collected by filtration. google.comallfordrugs.com

The crystallized product is washed and dried, yielding the stable monohydrate form. google.com

The stable crystalline form of d-propoxyphene napsylate at room temperature is a monohydrate. google.comfda.gov This means that one molecule of water is incorporated into the crystal lattice for each molecule of the propoxyphene napsylate salt. chemspider.comnih.gov The molecular formula for the monohydrate is C₃₂H₃₉NO₆S. chemspider.comnih.gov

The characterization of pharmaceutical hydrates is crucial as the presence and state of water can significantly affect the material's physical and chemical properties. A suite of analytical techniques is used for the solid-state characterization of hydrates.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For d-propoxyphene napsylate monohydrate, TGA would show a mass loss corresponding to one mole of water, and the temperature at which this loss occurs indicates the thermal stability of the hydrate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, including the dehydration of the hydrate (an endothermic event), melting, and decomposition.

X-Ray Powder Diffraction (XRPD): XRPD provides information about the crystal structure. The diffraction pattern of the hydrate is distinct from that of the anhydrous form. Dehydration is often accompanied by a structural change that modifies the diffraction pattern. nih.gov

Infrared (IR) Spectroscopy: This method can detect the presence of water in the crystal lattice through characteristic O-H stretching and bending vibrations.

These techniques are standard in the pharmaceutical industry to characterize and control the solid-state form of active pharmaceutical ingredients like d-propoxyphene napsylate hydrate. researchgate.net

Polymorphism and Amorphous Form Research in d-Propoxyphene Napsylate

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the drug's stability, solubility, and bioavailability. For d-propoxyphene napsylate, the existing literature primarily describes it as a white crystalline monohydrate google.comnih.gov. However, a comprehensive investigation into its potential to exist in multiple crystalline forms (polymorphism) or as a non-crystalline, amorphous solid is a crucial area of research in advanced synthetic chemistry.

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties. While specific polymorphic screening studies for this compound are not extensively reported in publicly available literature, the general approach to such research involves a variety of techniques.

Hypothetical Polymorphic Screening and Characterization:

A systematic polymorph screen for this compound would typically involve crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities, under different conditions of temperature, cooling rate, and supersaturation. The resulting solids would be analyzed using a suite of analytical techniques to identify different crystalline forms.

Analytical TechniquePurpose in Polymorphic and Amorphous Form Research
Powder X-ray Diffraction (PXRD) To identify different crystal structures based on their unique diffraction patterns. An amorphous form would be indicated by the absence of sharp peaks, showing a broad halo instead.
Differential Scanning Calorimetry (DSC) To determine the melting points and enthalpies of fusion of different polymorphs. It can also detect solid-state transitions between forms and characterize the glass transition temperature of an amorphous phase.
Thermogravimetric Analysis (TGA) To assess the thermal stability and determine the water content in hydrate forms.
Infrared (IR) and Raman Spectroscopy To detect differences in the vibrational modes of the molecules in different solid-state environments, providing information on hydrogen bonding and conformational differences between polymorphs.
Solid-State Nuclear Magnetic Resonance (ssNMR) To probe the local environment of atomic nuclei, which can distinguish between different crystalline arrangements.

The existence of an amorphous form of d-propoxyphene napsylate would be of significant interest. Amorphous solids lack the long-range order of crystalline materials and generally exhibit higher solubility and dissolution rates. However, they are thermodynamically unstable and can have a tendency to crystallize over time. Research into stabilizing the amorphous form, for instance, by creating amorphous solid dispersions with polymers, would be a key aspect of such an investigation.

Impurity Profiling and Process-Related Impurities in d-Propoxyphene Napsylate Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurity profiling involves the identification, quantification, and characterization of impurities that may arise during the synthesis of the API.

Identification and Structural Elucidation of Synthetic Byproducts

The synthesis of d-propoxyphene involves multiple steps, each with the potential to generate byproducts. A patent for the synthesis of d-propoxyphene describes a process that avoids the use of chlorinated solvents and amine catalysts, which were sources of impurities in earlier synthetic routes researchgate.net. However, even in optimized processes, side reactions can occur.

Potential sources of process-related impurities in the synthesis of d-propoxyphene napsylate include:

Starting material impurities: Impurities present in the starting materials, such as d-oxyphene and propionic anhydride, can be carried through the synthesis and appear in the final product.

Byproducts of the acylation reaction: Incomplete reaction or side reactions during the esterification of d-oxyphene can lead to the formation of related substances.

Degradation products: The API may degrade under certain process conditions, such as high temperatures, leading to the formation of impurities. A patent mentions that temperatures above 90°C may promote the formation of impurities during the synthesis of d-propoxyphene researchgate.net.

Reagents and solvents: Residual reagents, solvents, and catalysts used in the synthesis can also be present as impurities.

The structural elucidation of these byproducts is typically achieved using a combination of spectroscopic and spectrometric techniques.

TechniqueApplication in Structural Elucidation of Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) To separate impurities from the main compound and determine their molecular weights. Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.
High-Resolution Mass Spectrometry (HRMS) To obtain highly accurate mass measurements, allowing for the determination of the elemental composition of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed information about the chemical structure of isolated impurities, including connectivity and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) For the analysis of volatile impurities.

Development of Chromatographic Methods for Impurity Analysis

The development of robust and sensitive analytical methods is essential for the detection and quantification of impurities in d-propoxyphene napsylate. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

A reported HPLC assay for d-propoxyphene napsylate and its related substances utilizes a gradient method to resolve all known active ingredients, impurities, and degradation products acsgcipr.org. The development of such a method involves a systematic approach to optimize various parameters to achieve the desired separation.

Key Parameters in HPLC Method Development for Impurity Profiling:

ParameterConsiderations
Column Chemistry Selection of a suitable stationary phase (e.g., C18, C8) and column dimensions to achieve optimal resolution.
Mobile Phase Optimization of the mobile phase composition (e.g., acetonitrile (B52724), methanol (B129727), buffers) and pH to control the retention and selectivity of the separation.
Gradient Elution Development of a gradient program to effectively separate impurities with a wide range of polarities in a reasonable analysis time.
Detector Use of a UV detector, often at a wavelength where both the API and impurities have significant absorbance (e.g., 210 nm for propoxyphene related substances) acsgcipr.org. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.
Method Validation The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Mitigation Strategies for Impurity Formation in Scalable Synthesis

Once impurities are identified and analytical methods are in place, strategies can be developed to control their formation during the scalable synthesis of d-propoxyphene napsylate.

Mitigation Strategies:

Control of Starting Material Quality: Implementing stringent specifications for starting materials to minimize the introduction of impurities at the beginning of the synthesis.

Optimization of Reaction Conditions:

Temperature: Maintaining the reaction temperature within a defined range to minimize the formation of degradation products. For instance, keeping the temperature between 70 and 80°C during the acylation step is preferred to avoid impurity formation at higher temperatures researchgate.net.

Stoichiometry: Precise control of the molar ratios of reactants to ensure complete conversion and minimize the presence of unreacted starting materials.

Reaction Time: Optimizing the reaction time to maximize product yield while minimizing the formation of time-dependent impurities.

Purification Techniques:

Crystallization: The crystallization of d-propoxyphene napsylate from a suitable solvent system, such as a mixture of ethanol and water, is a key purification step to remove impurities researchgate.net. The choice of solvent can influence the selective removal of impurities.

Washing: Washing the isolated solid with appropriate solvents to remove residual impurities.

Process Understanding and Control: Implementing Process Analytical Technology (PAT) to monitor critical process parameters in real-time can help ensure consistent product quality and minimize batch-to-batch variability in impurity levels.

Green Chemistry Principles in this compound Manufacturing Research

The application of green chemistry principles in pharmaceutical manufacturing is aimed at reducing the environmental impact of synthetic processes. This involves the design of processes that are more efficient, use less hazardous materials, and generate less waste.

Solvent Selection and Minimization Studies

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing. Therefore, careful solvent selection and minimization are key aspects of green chemistry.

A patent for the synthesis of d-propoxyphene highlights a process that avoids the use of chlorinated solvents like dichloromethane (B109758), which are environmentally persistent and pose health risks researchgate.net. The described process uses propionic anhydride as both a reactant and a solvent, and the product is precipitated from an ethanol-water mixture researchgate.net.

Key Considerations for Green Solvent Selection in d-Propoxyphene Napsylate Crystallization:

PrincipleApplication in d-Propoxyphene Napsylate Synthesis
Use of Safer Solvents Prioritizing the use of solvents with low toxicity and environmental impact, such as water, ethanol, and isopropanol. The use of an ethanol-water mixture for quenching and crystallization is a positive step in this direction researchgate.net.
Solvent Reduction Designing processes that use the minimum amount of solvent necessary. The patented synthesis of d-propoxyphene where d-oxyphene is dissolved directly in propionic anhydride without an additional solvent is an example of solvent minimization researchgate.net.
Solvent Recycling Where feasible, implementing procedures to recover and reuse solvents to reduce waste and raw material consumption.
Use of Bio-based Solvents Exploring the use of solvents derived from renewable resources as alternatives to petroleum-based solvents.

Further research in this area would involve a systematic screening of a wider range of green solvents for the crystallization of this compound to identify systems that offer a balance of high yield, high purity, and favorable environmental profile. The goal is to develop a manufacturing process that is not only efficient and cost-effective but also sustainable.

Atom Economy and Reaction Efficiency Optimization

A key transformation in the synthesis is the acylation of the carbinol precursor, α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (referred to as d-oxyphene), to form d-propoxyphene. google.com Traditional methods often employed reagents that led to poor atom economy. For instance, the use of propionyl chloride for acylation would theoretically generate hydrogen chloride as a byproduct, which is not incorporated into the final drug molecule, thus decreasing the atom economy.

More advanced synthetic strategies have shifted towards the use of propionic anhydride for the acylation step. google.com This reaction, which produces propionic acid as the only byproduct, offers a significantly better atom economy. The propionic acid can potentially be recovered and reused, further enhancing the sustainability of the process. The reaction proceeds with high efficiency, achieving yields of over 95%. google.com

Table 1: Comparison of Atom Economy for d-Oxyphene Acylation Methods Note: The following is a theoretical calculation for the key acylation step.

Acylating AgentMolecular FormulaReactantsDesired ProductByproduct% Atom Economy
Propionyl ChlorideC₃H₅ClOd-Oxyphene + Propionyl Chlorided-PropoxypheneHCl88.4%
Propionic AnhydrideC₆H₁₀O₃d-Oxyphene + Propionic Anhydrided-PropoxyphenePropionic Acid82.5%

Further optimization of reaction efficiency has been achieved by refining the process conditions. A significant improvement involves conducting the acylation of d-oxyphene using an excess of propionic anhydride without the need for an additional solvent. google.com This solvent-free approach not only simplifies the process and reduces waste but also enhances reaction rates. The reaction proceeds readily at temperatures between 70°C and 80°C. google.com

Development of Sustainable Synthetic Routes

The development of sustainable, or "green," synthetic routes is a primary goal in modern pharmaceutical manufacturing, aiming to reduce the environmental impact of chemical processes. mdpi.com This involves strategies such as the use of less hazardous chemicals, employment of safer solvents, and designing energy-efficient processes. unibo.it

The synthesis of this compound has seen advancements that align with these green chemistry principles. A key sustainable feature of an improved synthetic route is the elimination of hazardous solvents and reagents. google.com Older methods for the acylation of d-oxyphene required the use of amine catalysts, such as triethylamine (B128534) or pyridine (B92270), and often utilized chlorinated solvents. google.comgoogle.com A more sustainable process has been developed that proceeds efficiently without these components, using propionic anhydride as both the acylating agent and the reaction medium. google.com

The use of water as a solvent in the later stages of the synthesis also represents a significant step towards a greener process. google.commdpi.com After the acylation reaction is complete, the reaction is quenched with an ethanol-water mixture. The d-propoxyphene free base is then precipitated from this aqueous mixture. google.com Water is non-toxic, non-flammable, and readily available, making it an exemplary green solvent. mdpi.com

Table 2: Green Chemistry Improvements in d-Propoxyphene Synthesis

Process StepTraditional MethodSustainable RouteGreen Advantage
Acylation Use of amine catalysts (e.g., pyridine) and chlorinated solvents. google.comgoogle.comSolvent-free reaction using excess propionic anhydride. google.comEliminates hazardous solvents and toxic catalysts, reducing waste.
Product Isolation Precipitation in organic solvents like ether. google.comPrecipitation from an ethanol-water mixture. google.comUtilizes safer, more environmentally benign solvents.
Salt Formation Conversion to hydrochloride salt intermediate before forming the napsylate salt. google.comDirect conversion of the free base to the napsylate salt. google.comImproves process efficiency, reduces steps, and minimizes potential for loss of material.

Future research into even more sustainable synthetic routes could explore the use of biocatalysis. Chemoenzymatic and biocatalytic approaches use enzymes to perform specific chemical transformations with high selectivity under mild reaction conditions. rjraap.comdntb.gov.ua For the synthesis of d-propoxyphene, one could envision the use of an enzyme, such as a lipase, to catalyze the esterification of d-oxyphene. This could potentially be done in an aqueous medium or in a green solvent system, further reducing the environmental footprint of the synthesis. While specific biocatalytic routes for d-propoxyphene are not yet established in published literature, this area represents a promising avenue for future development in alignment with the principles of sustainable chemistry. scielo.br

Molecular Pharmacology and Receptor Interaction Mechanisms of D Propoxyphene Napsylate Hydrate

Ligand-Receptor Conformational Dynamics and Molecular Docking Studies

The interaction between a ligand like d-propoxyphene and its receptor target is a dynamic process governed by molecular forces and conformational changes. Computational methods are increasingly used to model these interactions to understand drug action and guide the design of new therapeutic agents.

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for studying ligand-receptor interactions at an atomic level. nih.gov These methods can predict the binding affinity and conformation of a ligand within the receptor's binding pocket. researchgate.net For instance, advanced techniques like metadynamics have been used to simulate the dissociation pathways and kinetics of opioids like fentanyl from the mu-opioid receptor, revealing deep binding pockets that contribute to their long residence time. fda.gov Similarly, quantitative structure-activity relationship (QSAR) models have been developed for large opioid datasets to predict binding activities. nih.gov While these computational approaches are widely applied in opioid research, specific studies detailing the computational modeling, molecular docking, or conformational dynamics of the d-propoxyphene-opioid receptor complex were not identified in the reviewed literature. Such studies would be valuable to elucidate the precise molecular determinants of its binding and weak agonism.

Structure-based drug design (SBDD) uses high-resolution structural information of the biological target, such as an opioid receptor, to design novel molecules with improved pharmacological properties. nih.govamanote.com By understanding the three-dimensional shape and chemical characteristics of the receptor's binding site, medicinal chemists can design analogs that fit more precisely, potentially increasing affinity, selectivity, or functional activity. nih.gov Deep hierarchical generative models, a form of machine learning, represent a state-of-the-art approach in SBDD, capable of generating novel molecular structures tailored to a specific receptor target. nih.gov These principles could theoretically be applied to develop propoxyphene analogs with modified properties, such as enhanced affinity for the MOR or a different selectivity profile. However, the reviewed literature does not provide specific examples of SBDD principles being applied to the development of propoxyphene analogs.

Conformational Analysis of d-Propoxyphene in Solution and Bound States

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and intrinsic activity at a receptor. For opioid ligands like d-propoxyphene, understanding its conformational preferences both in an unbound state in solution and when bound to the opioid receptor is fundamental to elucidating its pharmacological profile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are pivotal in these investigations.

While specific, detailed conformational analysis studies exclusively focused on d-propoxyphene are not extensively available in publicly accessible literature, the principles of such analyses as they apply to opioid ligands are well-established. In solution, a flexible molecule like d-propoxyphene exists as an equilibrium of multiple conformers. NMR spectroscopy can provide insights into the predominant conformations and the dynamics of their interchange in a solution environment.

Upon binding to a G-protein coupled receptor (GPCR) such as the mu-opioid receptor, a ligand adopts a specific "bioactive" conformation. This bound state is influenced by interactions with key amino acid residues within the receptor's binding pocket. Molecular dynamics simulations of opioid receptors have revealed that agonist binding induces significant conformational changes in the receptor, particularly an outward movement of the transmembrane helix 6 (TM6), which is a hallmark of GPCR activation. These simulations help in understanding the dynamic nature of the ligand-receptor interactions and how these interactions stabilize the active state of the receptor. For d-propoxyphene, it is hypothesized that its interaction with the mu-opioid receptor stabilizes a conformation conducive to G-protein coupling, leading to its agonist effects.

Intracellular Signaling Pathways Mediated by Opioid Receptor Activation

d-Propoxyphene functions as a weak agonist, primarily at the mu (µ) opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. drugbank.com The activation of these receptors by an agonist initiates a cascade of intracellular signaling events. Upon binding of d-propoxyphene, the mu-opioid receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, specifically of the Gi/o subtype.

This coupling stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein. The GTP-bound alpha subunit then dissociates from the beta-gamma subunit complex. The primary effector enzyme modulated by the activated Gi-alpha subunit is adenylyl cyclase. d-Propoxyphene's agonism at the mu-opioid receptor leads to the inhibition of adenylyl cyclase activity. drugbank.com This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com The reduction in cAMP levels subsequently leads to a decrease in the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and neurotransmitter release.

In addition to G-protein-mediated signaling, GPCR activation can also trigger signaling pathways involving beta-arrestins. mdpi.com Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the intracellular domains of the receptor. This recruitment serves two primary functions: it sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal, and it can initiate a separate wave of G-protein-independent signaling. Furthermore, beta-arrestin binding can target the receptor for internalization via clathrin-mediated endocytosis. nih.gov

The signaling cascades initiated by d-propoxyphene's activation of opioid receptors extend to the modulation of various downstream effectors, most notably ion channels. The dissociated G-beta-gamma subunits from the activated Gi/o protein play a crucial role in this process.

One of the key downstream effects is the inhibition of N-type voltage-gated calcium channels. drugbank.com By inhibiting these channels, the influx of calcium into the presynaptic terminal upon the arrival of an action potential is reduced. Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this inhibition leads to a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. drugbank.com

Simultaneously, the G-beta-gamma subunits can directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. drugbank.com The opening of these channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization increases the threshold for firing an action potential, thereby reducing neuronal excitability. The combined effect of reduced neurotransmitter release and neuronal hyperpolarization contributes significantly to the analgesic properties of d-propoxyphene.

Preclinical Pharmacokinetics and Biotransformation Research of D Propoxyphene Napsylate Hydrate

Absorption and Distribution Studies in In Vitro and Ex Vivo Models

The movement of d-propoxyphene from the site of administration and its subsequent spread throughout the body are critical determinants of its pharmacological action. Preclinical studies utilize various models to predict these behaviors in humans.

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a key factor in its oral absorption. In vitro models like Caco-2 cell monolayers are widely used to estimate this permeability. evotec.comnih.gov These cells, derived from human colorectal carcinoma, form a polarized monolayer with tight junctions that mimic the barrier properties of the human intestine. evotec.comnih.gov

Once absorbed into the systemic circulation, d-propoxyphene binds to plasma proteins. In normal human subjects, propoxyphene is approximately 80% bound to plasma proteins. fda.govnih.gov The unbound, or free fraction, which is the pharmacologically active portion, is reported to be 0.24 (or 24%). nih.gov This binding is not dependent on concentration within the typical therapeutic range. nih.gov

Animal studies have investigated the distribution of d-propoxyphene into various tissues. Following administration in rats and dogs, the compound has been found to distribute to a wide range of organs. nih.gov

Table 1: Observed Tissue Distribution of d-Propoxyphene in Animal Models nih.gov

Tissue/Organ
Adrenal Glands
Brain
Kidney
Liver
Lung
Myocardium
Muscles
Spleen

This table indicates the tissues where the compound was detected and does not imply quantitative levels or concentration rankings.

Further studies in rats demonstrated that the distribution can be influenced by other substances. Co-administration of l-propoxyphene (B1205853) with d-propoxyphene resulted in increased plasma levels of d-propoxyphene, which was accompanied by a proportional increase in brain and lung tissue levels, though liver levels remained unchanged. nih.gov This suggests that interactions can alter the distribution profile of the compound.

Pharmacokinetic (PK) modeling uses mathematical equations to describe a drug's movement through the body over time. allucent.com Compartmental models divide the body into one or more hypothetical compartments to analyze the rates of absorption, distribution, and elimination. rxkinetics.comyoutube.com

For d-propoxyphene, a large volume of distribution (16 L/kg) is reported, indicating extensive distribution into tissues outside the central plasma compartment. fda.govnih.gov While simple one- or two-compartment models are often used, drugs that exhibit slow equilibration with peripheral tissues are best described by multi-compartment models. rxkinetics.com A pharmacokinetic study in humans revealed that the kinetics of d-propoxyphene are better described by a three-compartment model than a two-compartment model. nih.gov The analysis showed that a terminal monoexponential decline in plasma concentrations, characteristic of a simpler model, would not be apparent until 15-30 hours after a single dose, highlighting the presence of a "deep" third compartment. nih.gov This implies a slow return of the drug from certain tissues back into the central circulation for elimination.

Table 2: Pharmacokinetic Compartmental Model Comparison for d-Propoxyphene

Model Applicability to d-Propoxyphene Rationale
Two-Compartment Less accurate Analysis of residuals showed systematic deviations when fitting observed data. nih.gov

| Three-Compartment | More accurate | Provided a good fit for the data with no systematic deviations, indicating a better description of the distribution kinetics. nih.gov |

Hepatic and Extrahepatic Metabolic Pathways

Biotransformation, or metabolism, is the process by which the body chemically modifies drugs, primarily to facilitate their elimination. For d-propoxyphene, this occurs extensively in the liver and intestine. fda.govnih.gov

The primary metabolic pathway for d-propoxyphene is N-demethylation, which converts it to its major metabolite, norpropoxyphene (B1213060). fda.govnih.govdrugbank.com This reaction is predominantly carried out by the cytochrome P450 enzyme system.

CYP3A4 : This is the principal enzyme responsible for the N-demethylation of d-propoxyphene. fda.govnih.govdrugbank.compharmgkb.org The significant role of CYP3A4 is underscored by the potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. fda.govfda.gov

CYP3A5 : Research indicates that CYP3A5 is also involved in the formation of norpropoxyphene. pharmgkb.org A study in healthy Chinese subjects found that a genetic variation in CYP3A5 (the CYP3A5*3 allele) was associated with higher plasma concentrations and lower clearance of d-propoxyphene. pharmgkb.org

CYP2D6 : The involvement of CYP2D6 in d-propoxyphene metabolism is less clear and somewhat disputed. pharmgkb.org Some evidence suggests it may be a substrate for CYP2D6, while other studies have found no effect of CYP2D6 genetic polymorphisms on its pharmacokinetics. pharmgkb.org However, d-propoxyphene is reported to be an inhibitor of the CYP2D6 enzyme, which can lead to interactions with other drugs metabolized by this pathway. pharmgkb.orgfda.gov

In addition to CYP-mediated oxidation, d-propoxyphene undergoes metabolism through other enzymatic pathways, although these are considered minor routes. fda.govnih.gov

Glucuronosyltransferases : Glucuronide formation is a minor metabolic pathway for d-propoxyphene. fda.govnih.govfda.gov This Phase II conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the drug or its metabolites, making them more water-soluble and easier to excrete. The final excreted products include free and conjugated norpropoxyphene. fda.govdrugbank.comnih.gov

Esterases : The chemical structure of d-propoxyphene includes a propionate (B1217596) ester linkage. nih.govnih.gov Ester hydrolysis, carried out by carboxylesterase enzymes, has been identified as a minor metabolic pathway. wikipedia.org This reaction would cleave the ester bond, breaking down the parent compound.

Table 3: Summary of Chemical Compounds

Compound Name Role/Relation
d-Propoxyphene napsylate hydrate (B1144303) The subject of the article
d-Propoxyphene The active moiety
Norpropoxyphene Major metabolite
l-propoxyphene Stereoisomer of d-propoxyphene
Lidocaine (B1675312) Reference compound for sodium channel inhibition fda.govnih.gov
Carbamazepine Drug metabolized by CYP3A4, interaction noted pharmgkb.orgfda.gov

Identification and Structural Elucidation of Major and Minor Metabolites (e.g., Norpropoxyphene)

The biotransformation of d-propoxyphene primarily occurs in the liver, where it undergoes extensive metabolism. The major metabolic pathway is N-demethylation, a reaction mediated predominantly by the cytochrome P450 isoenzyme CYP3A4, leading to the formation of its principal and pharmacologically active metabolite, norpropoxyphene. fda.govpharmgkb.orgfda.gov Minor metabolic routes include ring hydroxylation and glucuronide formation. fda.govfda.gov

Studies have confirmed the presence of norpropoxyphene in various biological matrices, including plasma, urine, and tissues, following the administration of d-propoxyphene. nih.govnih.govnih.gov The identification and quantification of norpropoxyphene are routinely performed using techniques like high-performance liquid chromatography (HPLC). nih.gov

CompoundChemical FormulaMolar MassKey Structural Feature
d-Propoxyphene C22H29NO2339.5 g/mol Contains a dimethylamino group. nih.gov
Norpropoxyphene C21H27NO2325.445 g/mol Contains a methylamino group (N-demethylated). wikipedia.org

Metabolite Pharmacological Activity and Contribution to Overall Effect Profile (Preclinical)

Receptor Binding Studies of Key Metabolites (e.g., Norpropoxyphene)

Preclinical studies have demonstrated that both d-propoxyphene and its major metabolite, norpropoxyphene, interact with opioid receptors, though with differing affinities and profiles. d-Propoxyphene acts as a weak agonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with a primary effect on µ-opioid receptors. pharmgkb.orgdrugbank.com

Norpropoxyphene also exhibits opioid activity. nih.gov However, research comparing d-propoxyphene and morphine's actions on opioid receptor-effector mechanisms indicates that d-propoxyphene has a higher relative affinity for sites occupied by enkephalin, a type of peptide, than morphine does. nih.gov

CompoundPrimary Target ReceptorsOther Notable Receptor Interactions
d-Propoxyphene µ-opioid receptor (weak agonist) pharmgkb.orgdrugbank.comKappa and Delta opioid receptors pharmgkb.orgdrugbank.com, Cardiac sodium channels wikipedia.orgwikipedia.org
Norpropoxyphene Opioid receptors nih.govCardiac sodium and potassium channels wikipedia.org

In Vitro Efficacy and Potency Profiling of Metabolites

In vitro studies have been crucial in elucidating the functional consequences of receptor binding by d-propoxyphene and its metabolites. These studies have established that norpropoxyphene possesses weaker analgesic effects compared to the parent compound, d-propoxyphene. wikipedia.orghmdb.ca

While having reduced opioid-mediated analgesic potency, norpropoxyphene demonstrates significant activity as a local anesthetic. nih.gov In vitro experiments have shown that both d-propoxyphene and norpropoxyphene inhibit sodium channels, with norpropoxyphene being approximately twice as potent as d-propoxyphene in this regard. fda.gov Both compounds are also more potent in this respect than lidocaine. wikipedia.org Furthermore, they inhibit the voltage-gated potassium current carried by hERG channels with roughly equal potency. fda.govfda.gov

The non-opioid actions of norpropoxyphene, particularly its local anesthetic properties, are considered to contribute significantly to its toxic effects. nih.gov

CompoundIn Vitro Opioid PotencyIn Vitro Sodium Channel Blocking Potency
d-Propoxyphene Weaker than morphine nih.govMore potent than lidocaine wikipedia.org
Norpropoxyphene Weaker than d-propoxyphene wikipedia.orghmdb.caApproximately 2-fold more potent than d-propoxyphene fda.gov

Excretion Pathways and Mass Balance Studies in Preclinical Models

Biliary and Renal Excretion Mechanisms

The excretion of d-propoxyphene and its metabolites occurs through both renal and biliary pathways. The kidneys are the primary route for the elimination of norpropoxyphene. fda.govfda.gov Following metabolism in the liver, norpropoxyphene, in both its free and conjugated forms, is excreted into the urine. fda.govfda.gov

Biliary excretion also plays a role in the elimination of d-propoxyphene and its metabolites. nih.gov Studies in animal models suggest that the extent of biliary excretion can be influenced by extrahepatic transformation, possibly in the gut. nih.gov This implies that after oral administration, a portion of the drug may be metabolized before reaching systemic circulation, affecting the proportion eliminated via bile versus urine. The molecular weight and polarity of a compound are key factors influencing its excretion in bile, with metabolites often being more polar and thus more readily excreted through this pathway. pharmacy180.com

Mass Balance Recovery of Parent Compound and Metabolites in Animal Studies

In human studies, which can provide some insight, approximately 20% to 25% of an administered dose of propoxyphene is excreted in the urine within 48 hours, primarily as free or conjugated norpropoxyphene. fda.govfda.gov The renal clearance rate of propoxyphene itself is high. fda.govnih.gov The long half-life of norpropoxyphene (30-36 hours) compared to d-propoxyphene (6-12 hours) indicates that the metabolite is eliminated more slowly than the parent compound, leading to its accumulation with repeated dosing. fda.govwikipedia.org

Fecal excretion, which is indicative of biliary excretion, accounts for the remainder of the administered dose. unc.edu The use of radiolabeled compounds in such studies helps ensure a good mass balance by allowing for the detection of the parent drug and all its metabolites in both urine and feces. unc.edu

Analytical Chemistry and Bioanalytical Methodologies for D Propoxyphene Napsylate Hydrate

Chromatographic Separation Techniques for d-Propoxyphene and Metabolites

Chromatography is the cornerstone of analyzing d-propoxyphene and its related compounds, enabling their separation from complex mixtures prior to detection and quantification. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the nature of the sample, the target analytes, and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a widely utilized technique for the analysis of d-propoxyphene napsylate. nih.govvcu.edu These methods are valued for their speed, sensitivity, and reproducibility in determining the compound in pharmaceutical preparations. nih.govnih.gov

Development of a reversed-phase HPLC method often involves a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) in a buffer solution, such as acetate (B1210297) buffer. vcu.eduresearchgate.net A gradient elution program may be employed to ensure the separation of d-propoxyphene from other active ingredients, impurities, and degradation products. researchgate.net For instance, a 23-minute gradient HPLC assay has been developed for the simultaneous measurement of related substances of d-propoxyphene salts and other actives commonly found in combination formulations like aspirin, acetaminophen, and caffeine. researchgate.net Wavelength switching can be utilized for detection, with 280 nm for acetaminophen-related substances and 210 nm for propoxyphene-related substances. researchgate.net The total elution time for simpler formulations can be as short as under 5 minutes or 10 minutes, making it suitable for high-throughput analysis. nih.govnih.gov

Validation of HPLC methods is critical to ensure their accuracy and reliability. This process typically includes assessing parameters such as linearity, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). fda.gov For example, a multi-analyte opioid HPLC-High Resolution Mass Spectrometry (HRMS) method was validated and demonstrated linearity with average LOD/LOQ values of 0.19/0.56 ng/mL in full MS mode. fda.gov

Interactive Data Table: HPLC Method Parameters for d-Propoxyphene Analysis

Parameter Details Reference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govnih.govresearchgate.net
Stationary Phase C18 Column vcu.eduresearchgate.net
Mobile Phase Acetonitrile in acetate buffer researchgate.net
Detection UV, with wavelength switching (e.g., 210 nm for propoxyphene) researchgate.net
Elution Time < 5 minutes to 23 minutes depending on the complexity of the formulation nih.govnih.govresearchgate.net
Validation Includes assessment of linearity, precision, recovery, LOD, and LOQ fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the confirmation and quantification of d-propoxyphene and its primary metabolite, norpropoxyphene (B1213060), in biological samples. nih.govnih.govnih.govnih.gov This method offers high specificity and sensitivity, making it a gold standard for confirmatory testing in forensic and clinical toxicology. oup.com

A critical aspect of GC-MS analysis of norpropoxyphene is its chemical instability. oup.com To improve its chromatographic properties, norpropoxyphene is often treated with a strong base, which converts it into a more stable internal amide, norpropoxyphene amide (NPA). cerilliant.comoup.com This derivatization step is crucial for reproducible and accurate quantification. oup.com The analysis is typically carried out in the selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov For instance, a GC-MS method for the quantitation of dextropropoxyphene and norpropoxyphene in hair and whole blood reported limits of detection for dextropropoxyphene of 0.07 µg/mL in blood and 0.05 ng/mg in hair. nih.gov For norpropoxyphene, the limits of detection were 0.09 µg/mL in blood and 0.04 ng/mg in hair. nih.gov

The validation of GC-MS methods involves establishing parameters such as precision. A study evaluating a GC/MS method for propoxyphene reported within-run coefficients of variation (CV) of 1.4%, 2.2%, and 2.5% and between-run CVs of 2.5%, 3.1%, and 4.0% for control samples at different concentrations. nih.gov

Interactive Data Table: GC-MS Method Validation for Propoxyphene Analysis

Parameter Value Reference
Within-run CV (200 ng/mL) 1.4% nih.gov
Within-run CV (400 ng/mL) 2.2% nih.gov
Within-run CV (900 ng/mL) 2.5% nih.gov
Between-run CV (200 ng/mL) 2.5% nih.gov
Between-run CV (400 ng/mL) 3.1% nih.gov
Between-run CV (900 ng/mL) 4.0% nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional HPLC. nih.govselvita.comafmps.be The use of supercritical carbon dioxide as the primary mobile phase leads to lower viscosity and higher diffusivity, allowing for faster separations and higher throughput. afmps.bechromatographyonline.com SFC is also considered a "greener" technology due to the reduced consumption of toxic organic solvents. selvita.com

For chiral separations, SFC is often employed with chiral stationary phases (CSPs), such as those based on polysaccharides. nih.govchromatographyonline.com The development of a chiral separation method in SFC often involves screening a variety of columns and mobile phase modifiers to achieve the desired resolution of enantiomers. afmps.beresearchgate.net While specific applications of SFC for the direct chiral separation of d-propoxyphene napsylate hydrate (B1144303) are not extensively detailed in the provided search results, the principles of SFC make it a highly suitable and efficient method for such purposes. nih.govchromatographyonline.com The technique's ability to resolve enantiomers 3 to 5 times faster than HPLC makes it ideal for high-throughput analysis in drug discovery and quality control. chromatographyonline.com The complementarity of SFC and LC for chiral analysis has been demonstrated, with SFC sometimes providing successful separation where LC does not. chromatographyonline.com

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in the analysis of d-propoxyphene and its metabolites, providing detailed structural information and highly sensitive quantification. When coupled with chromatographic techniques, it offers unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of d-propoxyphene and its metabolites in biological matrices. nih.govunitedchem.comnih.govoup.com This technique is particularly valuable for detecting low concentrations of analytes in complex samples like urine, blood, and plasma. nih.govunitedchem.com

LC-MS/MS methods can distinguish between structurally similar metabolites, such as norpropoxyphene and its dehydrated rearrangement product, which may not be possible with GC-MS due to the derivatization process. oup.comnih.govoup.com A "dilute and shoot" LC-MS/MS method can measure norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308) in human urine. nih.govoup.com The instability of norpropoxyphene, which can convert to a cyclic degradation product, presents a challenge in quantification. oup.com To ensure accuracy, some methods quantify both norpropoxyphene and its degradation products and report the sum. oup.com

Quantification is typically performed in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances sensitivity and specificity. oup.comnih.gov For validation, in- and between-day variations are assessed, with values lower than 10% being achievable. nih.gov Recovery rates are also determined and are often well above 90%. nih.gov The quantification range for d-propoxyphene and norpropoxyphene in urine by LC-ESI-MS has been reported as 100-10,000 ng/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and the characterization of complex samples. fda.govsciex.com In the context of d-propoxyphene, HPLC-HRMS has been used for the surveillance of opioid active pharmaceutical ingredients, including the identification and quantification of impurities. fda.gov

The high sensitivity and selectivity of HRMS systems, such as the ZenoTOF 7600 system, allow for the confident identification of substances at trace levels. sciex.com This is particularly important in metabolomics studies where the goal is to identify novel or unexpected metabolites. nih.gov Untargeted HRMS methods have the potential to detect a wide range of compounds without being limited to known chemical structures, making them suitable for identifying new metabolites of d-propoxyphene. nih.gov The combination of accurate mass data and fragmentation patterns obtained from MS/MS experiments allows for the confident structural elucidation of these unknown compounds. fda.govsciex.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a definitive method for the absolute quantification of d-propoxyphene in biological matrices. This technique offers high sensitivity and specificity by employing a stable, isotopically labeled version of the analyte as an internal standard (IS).

The fundamental principle of IDMS involves adding a known amount of the isotopically labeled internal standard (e.g., d-propoxyphene-d5) to the sample prior to extraction and analysis. The IS is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and ionization, correcting for any sample loss or matrix effects.

During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analyte and the labeled internal standard in Multiple Reaction Monitoring (MRM) mode. For propoxyphene, the transition of the protonated molecule [M+H]+ to a specific product ion is monitored. A separate, distinct transition is monitored for the heavier isotope-labeled internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve, from which the concentration of the analyte in unknown samples can be accurately determined. LC-MS/MS methods have been developed for the quantification of propoxyphene and its major metabolite, norpropoxyphene, in various biological fluids. oup.comcerilliant.comsciex.com

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and solid-state characterization of d-propoxyphene napsylate hydrate, ensuring the identity, purity, and correct form of the active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the d-propoxyphene molecule, including the distinct signals for the aromatic protons of the two phenyl rings, the aliphatic protons of the butane (B89635) backbone, the N-dimethyl group, and the propionate (B1217596) ester group. Furthermore, signals corresponding to the naphthalene (B1677914) ring system of the napsylate counter-ion would be clearly visible in their characteristic aromatic region. The integration of these signals would correspond to the number of protons in each environment, confirming the stoichiometry of the salt. The presence of water of hydration would be indicated by a characteristic signal, which may be broad and exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in both the d-propoxyphene cation and the napsylate anion. nih.gov The chemical shifts of the carbons in the phenyl rings, the aliphatic chain, the ester carbonyl, and the napsylate rings would be consistent with the assigned structure.

Together, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can definitively confirm the connectivity and spatial relationships of all atoms within the this compound molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for analyzing the solid-state properties of this compound. These methods provide a molecular fingerprint and are sensitive to the crystalline form (polymorphism), the presence of solvates (hydrates), and the ionic interaction between the propoxyphene cation and the napsylate anion. agnopharma.comscielo.br

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the C=O stretch of the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching from the phenyl and naphthalene rings, and aliphatic C-H stretching from the butane chain and methyl groups. The strong S=O stretching vibrations from the sulfonate group of the napsylate anion would be a prominent feature. Additionally, a broad absorption band in the 3200-3500 cm⁻¹ region would typically confirm the presence of O-H stretching from the water of hydration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of this compound in bulk drug substance and pharmaceutical formulations. nih.gov The method is based on the principle that the molecule absorbs light in the UV region due to the electronic transitions within its chromophores.

The UV spectrum of this compound is dominated by the strong absorbance of the aromatic systems—the two phenyl rings of the propoxyphene molecule and, notably, the naphthalene ring system of the napsylate counter-ion. A solution of the compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), would show one or more characteristic wavelengths of maximum absorbance (λmax).

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the selected λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. Purity can also be assessed by examining the shape of the spectrum and by calculating the specific absorbance, which should fall within a defined range for the pure substance. unodc.orgresearchgate.net

Bioanalytical Method Validation for Preclinical Sample Analysis

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability, accuracy, and precision of data from preclinical studies. nih.goveuropa.eugmp-compliance.org These studies are fundamental for determining the pharmacokinetic profile of a drug candidate. The validation process demonstrates that an analytical method is suitable for its intended purpose.

Validation is performed by assessing a specific set of parameters as defined by regulatory guidelines from bodies such as the FDA and EMA. europa.eugmp-compliance.orgmoh.gov.bw

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the LLOQ, the precision should not exceed 20% Coefficient of Variation (CV), and the accuracy should be within ±20% of the nominal concentration. europa.eugmp-compliance.org

Specificity and Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. nih.gov This is typically assessed by analyzing blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve should be generated using a blank sample, a zero sample, and at least six non-zero concentration levels. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally required.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter or reproducibility of repeated measurements. These are determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) over several days. For accuracy, the mean value should be within ±15% of the nominal value. For precision, the CV should not exceed 15%. gmp-compliance.org

The table below summarizes the typical acceptance criteria for these core validation parameters in preclinical bioanalytical studies.

Validation ParameterMeasurementAcceptance Criteria
Sensitivity Lower Limit of Quantification (LLOQ)Accuracy: within ±20% of nominal valuePrecision: ≤20% CV
Specificity Response in blank matrix vs. LLOQNo significant interfering peaks at the retention time of the analyte or IS. Response in blanks should be <20% of LLOQ response.
Linearity Calibration Curve RangeCorrelation coefficient (r²) ≥ 0.99
Accuracy (Intra- & Inter-day) QC samples (Low, Mid, High)Mean concentration within ±15% of nominal value
Precision (Intra- & Inter-day) QC samples (Low, Mid, High)Coefficient of Variation (CV) ≤ 15%

Matrix Effects and Sample Preparation Optimization

In the quantitative analysis of this compound in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of the results. These effects, stemming from co-eluting endogenous components of the sample matrix, can cause ion suppression or enhancement, leading to erroneous quantification. Therefore, a thorough evaluation and mitigation of matrix effects are crucial during method development.

A common approach to assess matrix effects is the spike-recovery method. This involves spiking known concentrations of the analyte into extracted blank matrix samples from various sources and comparing the response to that of the analyte in a neat solution. For instance, in the analysis of propoxyphene in urine, a spike-recovery approach can be employed to evaluate the influence of the matrix on the analytical signal.

Optimization of sample preparation is the most effective strategy to minimize matrix effects. Common techniques employed for the extraction of d-propoxyphene and its metabolites from biological fluids include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like d-propoxyphene.

Solid-Phase Extraction (SPE): This has become a widely used and effective technique for sample cleanup. It utilizes a solid sorbent to retain the analyte of interest while other matrix components are washed away. For d-propoxyphene, a mixed-mode cation exchange polymer that combines reversed-phase and ion-exchange mechanisms can yield cleaner extracts. The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash solutions, and elution solvents.

The choice of the optimal sample preparation method depends on the specific biological matrix, the required sensitivity, and the analytical technique being used. The goal is to develop a robust method that effectively removes interfering components, thereby minimizing matrix effects and ensuring the reliability of the analytical data.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Precipitation of proteins by organic solvent.Partitioning of analyte between two immiscible liquids.Adsorption of analyte onto a solid sorbent.
Advantages Simple, fast, and inexpensive.Good for removing a wide range of interferences.High selectivity, high recovery, and potential for automation.
Disadvantages May not provide sufficient cleanup for complex matrices.Can be labor-intensive and may use large volumes of organic solvents.Can be more expensive and require method development.
Applicability for d-Propoxyphene Suitable for initial screening or less complex matrices.Effective for cleaning up plasma and urine samples.Highly effective for achieving low detection limits and high precision in complex matrices.

Stability Assessment of this compound in Biological Matrices

Ensuring the stability of this compound in biological matrices throughout the collection, storage, and analysis process is a critical aspect of bioanalytical method validation. Degradation of the analyte can lead to underestimation of its concentration, resulting in inaccurate pharmacokinetic and toxicological data. Stability studies are therefore conducted under various conditions to mimic those encountered during sample handling and storage.

Key stability parameters that are evaluated include:

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing. Biological samples are often frozen for storage and thawed before analysis. It is crucial to determine if this process affects the concentration of d-propoxyphene and norpropoxyphene. Studies have shown that for many drugs, repeated freeze-thaw cycles can lead to degradation, particularly in EDTA-treated tubes.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period of time that reflects the typical sample processing time. For many drugs, storage at ambient temperature can lead to significant degradation.

Long-Term Stability: This assesses the stability of the analyte in the biological matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period. This is important for studies where samples may be stored for weeks or months before analysis. Research indicates that lower storage temperatures generally lead to better stability for the majority of compounds.

Post-Preparative Stability: This evaluates the stability of the analyte in the processed sample (e.g., the final extract ready for injection into the analytical instrument) when stored under specific conditions (e.g., in an autosampler).

The stability of d-propoxyphene and its metabolite norpropoxyphene in whole blood and plasma is influenced by factors such as storage temperature and the presence of preservatives. For example, the use of fluoride/oxalate as a preservative can help to inhibit enzymatic activity and improve the stability of many drugs in blood samples.

Stability Test Storage Conditions Purpose
Freeze-Thaw Stability Multiple cycles of freezing at -20°C or -80°C and thawing at room temperature.To assess the impact of repeated freezing and thawing on analyte concentration.
Short-Term Stability Room temperature for a specified period (e.g., 4-24 hours).To determine the stability of the analyte during sample processing.
Long-Term Stability -20°C or -80°C for an extended period (e.g., weeks to months).To establish appropriate long-term storage conditions for the samples.
Post-Preparative Stability In the final extract solution at a specified temperature (e.g., autosampler temperature) for a defined duration.To ensure the analyte is stable in the processed sample until analysis.

Forensic and Toxicological Analytical Method Development (Methodology Focus)

The accurate and reliable detection and quantification of d-propoxyphene and its major metabolite, norpropoxyphene, in biological samples are crucial in forensic and toxicological investigations, particularly in cases of suspected overdose or drug-facilitated crimes. The development of robust analytical methods is essential for providing evidence in a legal context.

Extraction Techniques from Complex Biological Samples

Forensic samples, such as post-mortem blood, tissues, and hair, are often complex and require extensive cleanup before analysis. The choice of extraction technique is critical to isolate the analytes of interest from the interfering matrix components.

Solid-Phase Extraction (SPE): This is a widely used technique in forensic toxicology due to its efficiency and ability to handle a variety of matrices. For d-propoxyphene and norpropoxyphene, C18 or mixed-mode cation exchange cartridges are commonly employed. The procedure typically involves conditioning the cartridge, loading the pre-treated sample (e.g., diluted blood or tissue homogenate), washing to remove interferences, and eluting the analytes with an appropriate solvent mixture. An automated on-line SPE system can be used to improve throughput and reproducibility.

Liquid-Liquid Extraction (LLE): LLE is another common method used in forensic toxicology. It involves the partitioning of the analytes between an aqueous sample and an immiscible organic solvent. The pH of the sample is adjusted to optimize the extraction of the basic analytes, d-propoxyphene and norpropoxyphene, into the organic phase.

Tissue Homogenization: For solid tissues such as liver or brain, homogenization is a necessary first step. The tissue is typically homogenized in a buffer solution before proceeding with either SPE or LLE.

Confirmatory and Screening Methods for d-Propoxyphene and Norpropoxyphene

In forensic toxicology, a two-tiered approach of screening and confirmation is often employed.

Screening Methods: These are typically rapid and less specific methods used to presumptively identify the presence of a drug or drug class. Immunoassays are a common screening tool. While they are sensitive, they can be prone to cross-reactivity with other structurally related compounds.

Confirmatory Methods: These are highly specific and sensitive methods used to unequivocally identify and quantify the analytes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for confirmation in forensic toxicology. bataviabiosciences.com

GC-MS: This technique offers excellent separation and provides characteristic mass spectra for identification. For the analysis of norpropoxyphene by GC-MS, it is often converted to its amide derivative to improve its chromatographic properties. Quantitation is typically performed in the selected-ion monitoring (SIM) mode for enhanced sensitivity and selectivity. researchgate.net

LC-MS/MS: This method has become increasingly popular in forensic toxicology due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. Analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

Quantitative Analysis Methodologies in Forensic Chemistry

The quantitative analysis of d-propoxyphene and norpropoxyphene in forensic cases is essential for determining the extent of drug exposure and for the interpretation of toxicological findings. The analytical methods used for quantification must be thoroughly validated to ensure the reliability and admissibility of the results in legal proceedings.

Method validation in forensic chemistry includes the assessment of the following parameters:

Linearity and Calibration Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range that covers the expected concentrations in forensic samples.

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured concentration to the true value, while precision refers to the degree of agreement among repeated measurements. Both intra- and inter-day accuracy and precision are evaluated.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Selectivity/Specificity: The method must be able to differentiate the analytes of interest from other endogenous and exogenous substances that may be present in the sample.

Recovery: This refers to the efficiency of the extraction process in isolating the analytes from the biological matrix.

Matrix Effects: As discussed previously, the influence of the sample matrix on the analytical signal must be evaluated and minimized.

The use of an appropriate internal standard, such as a deuterated analog of the analyte, is crucial for accurate quantification as it can compensate for variations in extraction recovery and matrix effects.

Analytical Technique Principle Advantages in Forensic Analysis Considerations
GC-MS Separation by gas chromatography and identification by mass spectrometry.Well-established technique with extensive spectral libraries.May require derivatization for polar analytes like norpropoxyphene.
LC-MS/MS Separation by liquid chromatography and identification by tandem mass spectrometry.High sensitivity and specificity, suitable for a wide range of compounds without derivatization.Susceptible to matrix effects that require careful management.

Structure Activity Relationship Sar and Design Principles for Propoxyphene Analogs

Systematic Modification of the Propoxyphene Core Structure

The nature and position of substituents on the propoxyphene scaffold are critical determinants of its interaction with opioid receptors. Dextropropoxyphene acts as a mu-opioid receptor agonist. wikipedia.org The key structural features essential for its analgesic activity include the tertiary amine, the two phenyl rings, and the propionoxy group at the chiral center.

Metabolism of propoxyphene primarily occurs through N-demethylation, yielding its major metabolite, norpropoxyphene (B1213060). wikipedia.org This metabolic conversion, which involves the removal of a methyl group from the nitrogen atom, leads to a reduction in analgesic activity. This highlights the importance of the dimethylamino group for optimal interaction with the mu-opioid receptor. While norpropoxyphene demonstrates reduced opioid activity, it exhibits more potent local anesthetic effects, which are not reversed by the opioid antagonist naloxone (B1662785) and are believed to contribute to the cardiotoxicity seen in overdose situations. wikipedia.org

The ester linkage is another critical feature. Hydrolysis of the propionoxy group to the corresponding alcohol, known as darvon alcohol, results in a loss of analgesic activity. wikipedia.org This indicates that the propionoxy moiety is a key pharmacophoric element for the analgesic properties of d-propoxyphene.

While specific data on a wide range of propoxyphene analogs is limited, general SAR principles from other opioid classes can be informative. For instance, in morphinans, modifications to the N-substituent can dramatically alter activity, with larger groups like phenethyl sometimes increasing potency. pnas.org Similarly, alterations to the aromatic rings can influence receptor affinity and selectivity.

CompoundModification from d-PropoxypheneEffect on Analgesic Activity
NorpropoxypheneN-demethylation (removal of one CH₃ group)Reduced
Darvon AlcoholHydrolysis of the propionoxy group to a hydroxyl groupAbolished

Propoxyphene possesses two chiral centers, leading to the existence of four possible stereoisomers. The spatial arrangement of these centers has a profound and distinct impact on the pharmacological properties of each isomer. The analgesic activity is almost exclusively attributed to the α-d-isomer, known as dextropropoxyphene. google.comwikipedia.org

Its enantiomer, α-l-propoxyphene, or levopropoxyphene (B1675174), is essentially devoid of analgesic effects but exhibits useful antitussive (cough suppressant) properties. wikipedia.org This stark difference in activity between enantiomers underscores the highly specific stereochemical requirements of the opioid receptor for producing analgesia. The receptor's binding pocket can clearly distinguish between the two mirror-image forms, accommodating dextropropoxyphene in a manner that triggers the analgesic response, while levopropoxyphene binds differently or not at all to the relevant site for pain relief. The other two diastereomers, the β-isomers, are also inactive as analgesics. This stereoselectivity is a classic example in pharmacology, where the three-dimensional shape of a molecule is paramount to its biological function.

IsomerCommon NamePrimary Pharmacological Activity
α-d-propoxypheneDextropropoxypheneAnalgesic google.comwikipedia.org
α-l-propoxypheneLevopropoxypheneAntitussive wikipedia.org

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug characteristics. cambridgemedchemconsulting.com In the context of propoxyphene, the two phenyl rings are prime candidates for such modifications.

While direct examples of bioisosteric replacements for propoxyphene are not extensively documented in publicly available literature, the principle can be applied to its structure. For instance, one or both of the phenyl rings could be replaced by other aromatic heterocycles like thiophene (B33073) or pyridine (B92270) rings. cambridgemedchemconsulting.com Such a change, while maintaining aromaticity which is often crucial for receptor interaction (e.g., via pi-pi stacking), could alter the electronic properties, solubility, and metabolic stability of the resulting analog.

Another potential bioisosteric modification could involve the propionoxy ester group. This group could be replaced with other functionalities like a carboxamide, which has been explored in other opioids such as morphine and naltrexone (B1662487) analogs. nih.gov Such a change would alter the hydrogen bonding capacity and metabolic susceptibility of the molecule, potentially leading to a different pharmacological profile. The goal of these replacements would be to retain or improve the affinity for the mu-opioid receptor while potentially modifying other properties like duration of action or side effect profile.

Computational Chemistry and In Silico Screening for Novel Analogs

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques offer a rational and resource-efficient approach to designing novel analogs.

QSAR represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For opioid research, QSAR models have been developed for various classes of compounds, such as 4-phenylpiperidine (B165713) derivatives, to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their analgesic activities. nih.gov

In the context of propoxyphene, a QSAR study would involve synthesizing and testing a series of analogs with systematic variations in their structure. The biological activity data, such as opioid receptor binding affinities (Ki values), would then be correlated with calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of yet-unsynthesized analogs, thereby guiding the design of more potent or selective compounds. For instance, a model might reveal that a certain electronic distribution in one of the phenyl rings is crucial for high mu-opioid receptor affinity, directing synthetic efforts towards analogs with substituents that achieve this distribution. nih.gov

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the mu-opioid receptor. nih.gov This can be done through either structure-based or ligand-based approaches.

In a structure-based approach, the three-dimensional structure of the target receptor is used. Molecular docking simulations are performed to predict how well different molecules from a virtual library fit into the receptor's binding site. For propoxyphene, docking studies using the crystal structure of the mu-opioid receptor can help elucidate its precise binding mode and the key interactions responsible for its affinity. nih.govnanobioletters.com These studies can reveal important hydrogen bonds, hydrophobic interactions, and ionic interactions between the ligand and receptor residues.

Ligand-based approaches are used when the 3D structure of the receptor is unknown. These methods rely on the knowledge of a set of molecules known to be active. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be generated from these known active molecules. This pharmacophore can then be used as a filter to screen large databases for new molecules that match these spatial and chemical features. Both approaches allow for the rapid and cost-effective identification of novel chemical scaffolds that could be developed into new propoxyphene analogs with potentially improved properties.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules, offering detailed insights into how a ligand, such as an opioid, interacts with its receptor on an atomic level. nih.gov These simulations are vital for understanding the mechanisms of drug binding, receptor activation, and functional selectivity. nih.gov For opioid receptors like the mu-opioid receptor (MOR), MD simulations help elucidate the binding modes of agonists, antagonists, and partial agonists, providing a deeper understanding of their pharmacological profiles. nih.gov

Researchers use MD simulations to model the opioid receptor, often a G protein-coupled receptor (GPCR), embedded in a lipid bilayer to mimic the cell membrane environment. researchgate.net These simulations can reveal the crucial amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov For instance, studies on various opioids have shown the importance of interactions with specific residues in transmembrane helices for agonist activity. nih.gov While specific MD simulation studies focused solely on d-propoxyphene napsylate hydrate (B1144303) are not prevalent in recent literature, the principles derived from simulations of other MOR ligands are applicable. These studies investigate how subtle changes in a ligand's structure can alter its binding orientation and dynamics, influencing whether it acts as an agonist or antagonist. nih.gov

The insights gained from MD simulations can guide the rational design of novel propoxyphene analogs. By understanding the key interactions that govern binding affinity and efficacy at the mu-opioid receptor, medicinal chemists can predict how structural modifications might lead to compounds with a more desirable balance of analgesic effects and reduced adverse reactions. nih.govresearchgate.net This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Prodrug Strategies and Advanced Delivery System Research for Propoxyphene

To overcome limitations of parent drug molecules, such as poor solubility or unfavorable pharmacokinetics, researchers explore prodrug strategies and advanced delivery systems. nih.govnih.gov A prodrug is an inactive derivative that is converted into the active drug within the body. youtube.com

Chemical Design of Prodrugs for Altered Pharmacokinetic Profiles

The chemical design of prodrugs is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of a parent drug. nih.govresearchgate.net This approach involves covalently attaching a promoiety to the active drug, which is designed to be cleaved in vivo by enzymatic or chemical reactions to release the parent molecule. youtube.comresearchgate.net Key objectives of prodrug design include improving oral bioavailability, increasing solubility, enhancing permeability across biological membranes, and achieving site-specific delivery. nih.govnih.gov

For a compound like propoxyphene, which contains hydroxyl and tertiary amine functional groups, several prodrug strategies could theoretically be applied. Ester-based prodrugs are common for molecules with hydroxyl groups, often designed to be hydrolyzed by esterase enzymes that are abundant in the body. alquds.edu The goal is to create a more lipophilic molecule that can better permeate the gastrointestinal tract, thereby increasing oral absorption. nih.gov Upon absorption, the ester linkage is cleaved, releasing the active propoxyphene.

The design process considers factors such as the lability of the promoiety, the toxicity of the released fragment, and the rate of conversion to the active drug. nih.govresearchgate.net The rate of this conversion is critical; a prodrug that converts too quickly might not offer any advantage over the parent drug, while one that converts too slowly may not achieve therapeutic concentrations. nih.gov While extensive research into specific propoxyphene prodrugs is not widely documented, particularly following its market withdrawal, the general principles of prodrug design remain a viable approach for modifying the pharmacokinetic profiles of similar opioid analgesics. nih.govfda.gov

Nanoformulations and Encapsulation Technologies for Modified Release

Nanoformulations and encapsulation technologies represent a frontier in drug delivery, offering the potential to control the release of a therapeutic agent, thereby prolonging its effect and improving patient compliance. nih.govyoutube.com These technologies involve enclosing or embedding a drug within a nanoparticle carrier system.

One study investigated two types of controlled-release formulations of propoxyphene hydrochloride. nih.gov The research highlighted that a formulation containing a buffer system within the pellet core demonstrated better reproducibility in its release rate, suggesting that formulation design can significantly impact drug availability. nih.gov

Modern nanoformulation strategies that could be applied to opioids include:

Lipid-based nanoparticles: Such as liposomes or solid lipid nanoparticles (SLNs), which can encapsulate hydrophobic drugs like propoxyphene, improve their solubility, and provide a sustained-release profile. astrazeneca.com

Polymeric nanoparticles: Made from biodegradable polymers, these particles can be engineered to release the drug over extended periods, from days to months. nih.govakysomed.com The release rate can be tuned by altering the polymer's composition and molecular weight. akysomed.com

Nano-encapsulation: This involves creating a nano-sized coating around the drug particle. This shell can protect the drug from degradation in the gastrointestinal tract and control its release kinetics.

These advanced formulations can modify the release profile from a standard immediate-release to a delayed or sustained-release pattern, which can maintain therapeutic drug concentrations for a longer duration and reduce the frequency of administration.

Targeted Delivery System Development (e.g., nanoparticle-based systems)

Targeted delivery aims to concentrate a therapeutic agent at its site of action, such as specific tissues or cells, while minimizing exposure to non-target sites. nih.govnih.gov This approach can enhance efficacy and reduce systemic side effects. Nanoparticle-based systems are a primary vehicle for achieving targeted delivery. nih.govnih.gov

Targeting can be achieved through two main strategies:

Passive Targeting: This relies on the natural biodistribution of nanoparticles. Due to their small size, nanoparticles can preferentially accumulate in certain tissues, like tumors or inflamed areas, through a phenomenon known as the enhanced permeability and retention (EPR) effect. nih.gov

Active Targeting: This involves decorating the surface of the nanoparticle with specific ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to receptors overexpressed on target cells. nih.govplos.org

For a centrally acting analgesic like propoxyphene, a key challenge is crossing the blood-brain barrier (BBB). Research has shown that norpropoxyphene, a major metabolite, does not cross the BBB as readily as propoxyphene itself. nih.gov Nanoparticles coated with specific surfactants, such as polysorbate 80, or with ligands that bind to receptors on the BBB (like the transferrin receptor) have been shown to facilitate the transport of drugs into the brain. nih.gov By encapsulating propoxyphene in such targeted nanoparticles, it might be possible to enhance its delivery to the central nervous system, potentially allowing for lower doses and reducing peripheral side effects. youtube.com Although specific development of targeted delivery systems for propoxyphene is not prominent, the technologies developed for other drugs provide a clear blueprint for future research. astrazeneca.comnih.gov

Mechanistic Toxicological Investigations of D Propoxyphene Napsylate Hydrate Preclinical and in Vitro Focus

Cellular and Subcellular Mechanisms of Toxicity

Mitochondrial Dysfunction and Oxidative Stress Induction (in vitro studies)

While mitochondrial impairment is a common mechanism of cardiotoxicity for numerous withdrawn pharmaceutical agents, specific in vitro studies definitively linking d-propoxyphene napsylate hydrate (B1144303) to mitochondrial dysfunction or the induction of oxidative stress are not extensively detailed in the available scientific literature. Drug-induced mitochondrial toxicity can manifest through various mechanisms, including the increased production of reactive oxygen species (ROS), alteration of the mitochondrial permeability transition, impairment of mitochondrial respiration, damage to mitochondrial DNA, or inhibition of fatty acid β-oxidation. Although some opioids and sedatives have been shown to reduce mitochondrial dehydrogenase activity in hepatocyte cell lines, propoxyphene was not among the substances tested in those studies mdpi.com. Similarly, other anesthetic agents have demonstrated the capacity to increase intracellular ROS in liver cell cultures, leading to apoptosis, but direct evidence for d-propoxyphene mediating toxicity through this specific pathway is lacking europeanreview.org. A comprehensive review of drug-induced mitochondrial toxicity in cardiomyocytes lists propoxyphene as a withdrawn drug due to cardiotoxicity (QT prolongation and Torsades de Pointes), but categorizes its potential for mitochondrial toxicity as "Unknown" nih.govcohlife.org.

Apoptosis and Necrosis Pathways in Cultured Cells

The specific pathways of programmed cell death, such as apoptosis and necrosis, induced by d-propoxyphene napsylate hydrate in cultured cells have not been thoroughly elucidated in preclinical in vitro studies. Apoptosis is a controlled form of cell death characterized by distinct morphological features like cell shrinkage and DNA fragmentation, while necrosis is typically a result of direct injury leading to cell swelling and membrane rupture plos.org. Studies with other central nervous system agents have demonstrated the induction of apoptosis in liver cell lines, linking it to increases in intracellular reactive oxygen species europeanreview.org. However, direct experimental evidence detailing the activation of specific apoptotic or necrotic pathways, such as caspase activation or mitochondrial outer membrane permeabilization, in response to d-propoxyphene exposure in cultured cells is not prominently featured in the reviewed literature mdpi.com.

Effects on Ion Homeostasis and Membrane Integrity

Preclinical in vitro research has established that d-propoxyphene and its primary metabolite, norpropoxyphene (B1213060), significantly disrupt cellular ion homeostasis, primarily through the blockade of voltage-gated ion channels. This activity is a key component of its non-opioid, dose-dependent toxicity nih.gov.

These compounds act as potent local anesthetics by blocking the inward sodium current (INa) in excitable membranes nih.govnih.gov. This action disrupts normal membrane depolarization and impulse conduction. In vitro studies on rabbit atrial myocytes demonstrated that propoxyphene causes a use-dependent block of INa, with slow recovery kinetics nih.govresearchgate.net. This slow dissociation from the sodium channel contributes to cumulative blockade at physiological heart rates, impairing cardiac conduction nih.govresearchgate.net.

Furthermore, both propoxyphene and norpropoxyphene have been shown to modulate potassium channels, which are critical for membrane repolarization. The data below, derived from studies on cloned human ether-à-go-go-related gene (hERG) channels expressed in Xenopus oocytes, illustrates a complex, concentration-dependent effect.

CompoundConcentrationEffect on hERG CurrentIC50 ValueAdditional Effects
Propoxyphene Low (5 µmol/L)Facilitation~40 µmol/LSlows channel activation, accelerates deactivation
Norpropoxyphene Low (5 µmol/L)Facilitation~40 µmol/LSlows channel activation, accelerates deactivation, increases Na+ permeability

At lower concentrations, both compounds can facilitate hERG currents, while at higher, toxicologically relevant concentrations, they act as channel blockers nih.gov. The blockade of the hERG channel, which mediates the rapid delayed rectifier potassium current (IKr), is a well-known mechanism for drug-induced QT interval prolongation. The dual effect on both sodium and potassium channels profoundly alters cellular ion homeostasis and membrane potential, disrupting the normal electrical activity of cells, particularly cardiomyocytes nih.govnih.gov.

Organ-Specific Toxicity Pathways in Preclinical Models

Cardiac Ion Channel Modulation and Electrophysiological Effects (in vitro cardiac models)

The cardiotoxic effects of d-propoxyphene are the most extensively documented of its non-opioid toxicities and are primarily attributed to the direct modulation of cardiac ion channels by both the parent drug and its metabolite, norpropoxyphene nih.gov. These effects are not reversible by opioid antagonists like naloxone (B1662785) nih.gov.

In vitro electrophysiological studies using various cardiac preparations have provided detailed insights into these mechanisms. The primary toxic effects are depression of cardiac conduction and prolongation of repolarization, which manifest as QRS widening and QT interval prolongation on an electrocardiogram nih.gov.

Sodium Channel Blockade: Both propoxyphene and norpropoxyphene are potent blockers of cardiac sodium channels (Nav1.5). This local anesthetic effect slows the rapid upstroke of the cardiac action potential (Phase 0), which reduces conduction velocity through cardiac tissue nih.govresearchgate.net. Studies using canine cardiac Purkinje fibers and rabbit atrial myocytes have confirmed that propoxyphene induces a potent, use-dependent blockade of the sodium current (INa) nih.govresearchgate.net.

Potassium Channel Blockade: A critical mechanism contributing to the proarrhythmic potential of d-propoxyphene is the blockade of the hERG potassium channel. This channel is responsible for the IKr current, a key component in cardiac repolarization (Phase 3). Inhibition of IKr delays repolarization, leading to a prolongation of the action potential duration and the corresponding QT interval on the ECG. In vitro studies utilizing Xenopus oocytes expressing the hERG channel have quantified this effect.

ParameterPropoxypheneNorpropoxyphene
Target Channel hERG (IKr), Nav1.5 (INa)hERG (IKr), Nav1.5 (INa)
Primary Effect Blockade, altered gatingBlockade, altered gating, altered ion selectivity
hERG IC50 Approximately 40 µmol/LApproximately 40 µmol/L
Electrophysiological Consequence Delayed repolarization, slowed conductionDelayed repolarization, slowed conduction

The research indicates that norpropoxyphene is a particularly potent cardiotoxin (B1139618) due to its accumulation in cardiac tissue and its complex interaction with the hERG channel, which includes not only blockade but also an alteration of the channel's ion selectivity, leading to an increased permeability to sodium ions nih.gov. The combined blockade of both sodium and potassium channels creates a significant risk for life-threatening arrhythmias nih.govnih.gov.

Neurotoxicity Mechanisms (in vitro neuronal cell models, isolated brain slices)

The neurotoxic potential of d-propoxyphene is rooted in its primary mechanism of action as an opioid agonist and its effects on neuronal ion channels. In vitro studies have elucidated several key mechanisms:

Opioid Receptor Agonism: D-propoxyphene acts as a weak agonist at opioid receptors in the central nervous system, primarily the mu-opioid receptor (OP3). This interaction initiates a cascade of intracellular events. Binding to these G-protein coupled receptors stimulates the exchange of GTP for GDP, which in turn inhibits the enzyme adenylate cyclase. The resulting decrease in intracellular cyclic AMP (cAMP) leads to the inhibition of nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline drugbank.com.

Ion Channel Modulation: The downstream effects of opioid receptor activation include the modulation of ion channel activity. D-propoxyphene has been shown to close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels drugbank.com. This dual action results in neuronal hyperpolarization, an increase in the stimulus threshold required to generate an action potential, and ultimately, reduced neuronal excitability drugbank.com.

Neuroprotection in Specific Injury Models: In a preclinical model of subarachnoid hemorrhage using primary rat cortical neurons, propoxyphene demonstrated a neuroprotective effect. It was found to mitigate neuronal apoptosis induced by oxyhemoglobin exposure. This protective mechanism was linked to the upregulation of Active-β-Catenin, suggesting an interaction with the Wnt/β-catenin signaling pathway.

Genotoxicity and Mutagenicity Studies (Preclinical, In Vitro)

Genotoxicity and mutagenicity studies are critical for assessing the potential of a chemical to cause DNA or chromosomal damage. Preclinical and in vitro assays for d-propoxyphene have yielded mixed, though largely negative, results.

Ames Test: Detailed results from a bacterial reverse mutation assay (Ames test) for this compound were not identified in a comprehensive review of publicly available literature. This test is a standard preliminary screen for mutagenic potential using various strains of Salmonella typhimurium and Escherichia coli.

Table 1: In Vitro Chromosomal Aberration Assay in CHO Cells with Propoxyphene
ConditionConcentration (µg/mL)ObservationConclusion
-S9 Metabolic Activation500Small increase in aberrationsNot dose-related; likely not biologically significant
+S9 Metabolic Activation3300Significant but small increase in aberrationsNot reproducible

Specific data from in vitro micronucleus assays on this compound were not found in the reviewed literature. However, an in vivo study investigated the genotoxic potential of dextropropoxyphene in Swiss albino mice using a bone marrow micronucleus test. In this study, oral administration of therapeutic equivalent doses of dextropropoxyphene in both acute (single dose) and subacute (daily for seven days) regimens did not result in any significant increase in the percentage of micronucleated polychromatic erythrocytes (%MnPCE) nih.gov. The results from this in vivo assay indicated that dextropropoxyphene was devoid of genotoxicity in this model nih.gov.

Drug-Drug Interaction Mechanisms at a Preclinical Level

Preclinical in vitro studies are essential for predicting potential drug-drug interactions by examining a compound's effect on metabolic enzymes and transporter proteins.

The primary route of metabolism for d-propoxyphene is N-demethylation to its major, active metabolite, norpropoxyphene. This process is mediated predominantly by the cytochrome P450 enzyme CYP3A4.

Inhibition: D-propoxyphene has been identified as a competitive inhibitor of CYP2D6. In vitro studies using human liver microsomes determined a Ki (inhibition constant) of 6 µM for the inhibition of dextromethorphan (B48470) O-demethylation, a reaction specifically catalyzed by CYP2D6 nih.gov. While d-propoxyphene is also known to inhibit CYP3A4, specific preclinical in vitro data quantifying its IC50 or Ki values for this interaction were not identified in the reviewed literature.

Induction: Preclinical research in mice has shown that repeated oral administration of d-propoxyphene hydrochloride can induce hepatic microsomal enzyme activity. This study observed a dose-related induction of propoxyphene N-demethylase and aniline (B41778) hydroxylase activities, suggesting that d-propoxyphene has the potential to induce CYP enzymes.

Table 2: Preclinical Cytochrome P450 Interaction Profile of d-Propoxyphene
Interaction TypeEnzymeFindingModel System
MetabolismCYP3A4Major enzyme for N-demethylation to norpropoxypheneHuman Liver Microsomes
InhibitionCYP2D6Competitive inhibitor (Ki = 6 µM)Human Liver Microsomes
InductionMicrosomal EnzymesInduced propoxyphene N-demethylase and aniline hydroxylaseMouse (in vivo)

P-glycoprotein (P-gp, also known as ABCB1) is an efflux transporter that plays a significant role in the disposition of many drugs, including numerous opioids unimi.it. It can affect a drug's absorption and distribution, particularly across the blood-brain barrier nih.govnih.gov. A comprehensive review of the scientific literature did not yield specific preclinical or in vitro studies that characterized the interaction of this compound with P-glycoprotein. Therefore, it is unknown whether d-propoxyphene is a substrate, inhibitor, or inducer of this transporter.

Regulatory Science and Controlled Substance Classification Research Pertaining to D Propoxyphene Napsylate Hydrate

Chemical Control Regulations and Scheduling Methodologies

Scientific Criteria for Schedule Classification of Controlled Substances (e.g., DEA Schedule IV)

In the United States, the Drug Enforcement Administration (DEA) classifies drugs, substances, and certain chemicals into five distinct schedules based on the drug’s accepted medical use and its potential for abuse or dependence. incb.org Dextropropoxyphene is classified as a Schedule IV substance under the Controlled Substances Act. fda.gov

The scientific criteria for placing a substance in Schedule IV are specific. A substance must have a low potential for abuse relative to the drugs or other substances in Schedule III. aruplab.com It must have a currently accepted medical use in treatment in the United States, and its abuse may lead to limited physical dependence or psychological dependence relative to the drugs or other substances in Schedule III. incb.org The abuse rate is a key determinant in the scheduling of a drug. incb.org For instance, in considerations for scheduling other substances like tramadol, its abuse potential was compared to that of propoxyphene to support its placement into Schedule IV. fda.gov

Table 1: DEA Controlled Substance Schedules: Criteria and Examples

Schedule Findings Required Examples
Schedule I High potential for abuse; No currently accepted medical use; Lack of accepted safety for use under medical supervision. Heroin, LSD, Ecstasy
Schedule II High potential for abuse; Has a currently accepted medical use; Abuse may lead to severe psychological or physical dependence. Cocaine, Methamphetamine, Fentanyl, Oxycodone
Schedule III Potential for abuse less than Schedules I and II; Has a currently accepted medical use; Abuse may lead to moderate or low physical dependence or high psychological dependence. Ketamine, Anabolic Steroids, Testosterone
Schedule IV Low potential for abuse relative to Schedule III; Has a currently accepted medical use; Abuse may lead to limited physical or psychological dependence relative to Schedule III. d-Propoxyphene , Xanax, Valium, Tramadol
Schedule V Low potential for abuse relative to Schedule IV; Has a currently accepted medical use; Abuse may lead to limited physical or psychological dependence relative to Schedule IV. Cough preparations with less than 200 milligrams of codeine

This table is based on information from the Drug Enforcement Administration. incb.org

International Conventions and National Drug Control Systems

Internationally, the control of psychotropic substances is primarily governed by the 1971 Convention on Psychotropic Substances. unodc.orgwikipedia.org This treaty, along with the Single Convention on Narcotic Drugs (1961) and the 1988 Convention against Illicit Traffic, forms the backbone of the international drug control system. cap.orgunodc.org The World Health Organization (WHO) is responsible for conducting medical and scientific reviews of substances and recommending their placement in one of the four schedules of the 1971 Convention. federalregister.govincb.org The Commission on Narcotic Drugs (CND) then makes the final decision on scheduling. cap.orgunodc.org

While operating under this international framework, individual nations implement their own drug control systems. In the United Kingdom, for example, dextropropoxyphene is controlled under the Misuse of Drugs Act 1971. www.gov.uk Specific preparations of the substance have been placed in Schedule 5 of the Misuse of Drugs Regulations 2001, which applies to preparations with a low strength, designed for oral administration, and containing not more than 135 mg of dextropropoxyphene per dosage unit. www.gov.uk This represents a less stringent level of control compared to other schedules. In contrast, other countries like Sweden implemented stricter controls, discouraging its prescription altogether due to safety concerns. wikipedia.org Ultimately, many nations, including the United States and all of Europe, opted to completely remove propoxyphene from the market as the ultimate form of national control. wikipedia.orgojp.gov

Evolution of Regulatory Status Based on Scientific Reassessment

The regulatory status of d-propoxyphene has undergone significant evolution, driven by ongoing scientific reassessment of its risk-benefit profile. Initially introduced in the 1950s, it became a widely prescribed analgesic for mild to moderate pain. wikipedia.org

However, by the early 2000s, growing concerns about its association with fatalities in overdose and potential cardiotoxicity led to regulatory reviews. wikipedia.org This culminated in a series of major regulatory changes:

2005-2009: The United Kingdom announced the phased withdrawal of the combination product co-proxamol (B15181980), and the European Medicines Agency (EMA) recommended the withdrawal of all propoxyphene-containing medicines across the European Union. wikipedia.org

2009: The U.S. Food and Drug Administration (FDA) initiated an updated safety review of propoxyphene. unodc.org

2010: The FDA, after reviewing new clinical data from a "thorough QT study" it had required the manufacturer to conduct, formally recommended the voluntary withdrawal of propoxyphene from the U.S. market in November. fda.govunodc.org The study revealed that the drug could cause serious and potentially fatal heart rhythm abnormalities, specifically significant changes to the electrical activity of the heart (prolonged PR interval, widened QRS complex, and prolonged QT interval), even at therapeutic doses. unodc.org The FDA concluded that the scientific evidence demonstrated that the drug's safety risks outweighed its limited analgesic benefits. unodc.orgwikipedia.org

Table 2: Timeline of the Evolution of the Regulatory Status of d-Propoxyphene

Year Event Regulatory Action/Outcome
1957 Propoxyphene introduced in the U.S. Approved for medical use as an analgesic.
2005 UK Medicines and Healthcare products Regulatory Agency (MHRA) announces phased withdrawal. Withdrawal of co-proxamol (propoxyphene/paracetamol) from the UK market.
2009 European Medicines Agency (EMA) recommends withdrawal. Recommendation for gradual withdrawal of all propoxyphene-containing medicines in the EU.
2009 U.S. Food and Drug Administration (FDA) announces an ongoing safety review. Increased scrutiny and requirement for further scientific studies on cardiac effects.
2010 FDA receives new data from a required cardiac study. Scientific data shows significant risk of heart rhythm abnormalities at therapeutic doses.
2010 FDA recommends against the continued use of propoxyphene. Voluntary withdrawal of all propoxyphene-containing products from the U.S. market.

This table is based on information from the FDA and other historical sources. fda.govunodc.orgwikipedia.org

Analytical Standards and Reference Materials for Forensic and Quality Control

Accurate and reliable analysis of d-propoxyphene is critical for both forensic toxicology and pharmaceutical quality control. This requires the use of standardized materials and participation in external quality assessment programs.

Development of Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are essential for validating analytical methods and ensuring the accuracy and traceability of measurements. For d-propoxyphene, CRMs are available from specialized chemical suppliers. These materials are produced and tested under stringent international standards.

A CRM for (+)-Propoxyphene is characterized by metrologically valid procedures and is qualified as a CRM that has been manufactured and tested to meet ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers) standards. questdiagnostics.com Such a standard is intended for quantitative analytical reference and is crucial for forensic and research applications. questdiagnostics.com The certificate of analysis for a CRM provides certified property values, associated uncertainties, and a statement of metrological traceability. questdiagnostics.com

Table 3: Example Specifications of a d-Propoxyphene Certified Reference Material (CRM)

Parameter Specification
Product Name (+)-Propoxyphene (hydrochloride) (CRM)
Intended Use Quantitative analytical reference standard
Application Research and Forensic analysis
Quality Standards Manufactured and tested to meet ISO/IEC 17025 and ISO 17034
Formulation Typically a solution in a solvent like acetonitrile (B52724), e.g., 1 mg/ml
Regulatory Status Often provided as a DEA exempt preparation

This table is based on product information from a supplier of certified reference materials. questdiagnostics.com

Inter-Laboratory Proficiency Testing Programs for d-Propoxyphene Analysis

Inter-laboratory proficiency testing (PT) is a cornerstone of a laboratory's quality assurance program. numberanalytics.com It provides an objective assessment of a lab's performance by comparing its results to those of other laboratories analyzing the same blind samples. fda.gov Participation is a requirement for accreditation under standards like ISO/IEC 17025. cliawaived.com

The need for proficiency testing in forensic toxicology for compounds like propoxyphene was recognized decades ago. A 1983 study demonstrated the feasibility of a national PT program where laboratories analyzed simulated case specimens, including liver homogenates containing propoxyphene and acetaminophen. ojp.govsafetylit.org This study highlighted wide interlaboratory variation in quantitative results, underscoring the need for such programs. safetylit.org

Today, accredited PT providers offer programs that include d-propoxyphene. For example, the College of American Pathologists (CAP), in collaboration with the American Association for Clinical Chemistry (AACC), offers a "Urine Drug Testing, Screening" (UDS) program. cap.org This program provides participating laboratories with liquid urine specimens for analysis and explicitly lists propoxyphene as one of the potential drug challenges. cap.org Such programs allow forensic and clinical laboratories to verify the accuracy and reliability of their methods for detecting d-propoxyphene. cap.org

Table 4: Example of a Proficiency Testing (PT) Program Including d-Propoxyphene

Program Name CAP/AACC Urine Drug Testing, Screening-UDS
Provider College of American Pathologists (CAP)
Purpose For laboratories performing drugs of abuse testing on urine specimens using screening techniques.
Specimen Type Liquid urine specimens.
Frequency Multiple shipments per year.
Included Analytes A mix of drugs, with Propoxyphene being one of the listed challenges.

This table is based on program information from the College of American Pathologists. cap.org

Pharmacopoeial Monographs and Quality Control Specifications for Salts and Hydrates.pharmacopeia.cnfda.govfda.govnih.gov

D-Propoxyphene napsylate hydrate (B1144303) is subject to rigorous quality control standards outlined in pharmacopoeial monographs, such as those found in the United States Pharmacopeia (USP). pharmacopeia.cn These monographs provide a comprehensive set of tests and specifications to ensure the identity, strength, quality, and purity of the substance.

The chemical designation for d-propoxyphene napsylate hydrate is (αS,1R)-α-[2-(Dimethylamino)-1-methylethyl]-α-phenylphenethyl propionate (B1217596) compound with 2-naphthalenesulfonic acid (1:1) monohydrate. fda.govfda.govnih.gov It is described as an odorless, white crystalline powder with a bitter taste. fda.govfda.govnih.gov Its solubility profile indicates that it is very slightly soluble in water and soluble in methanol (B129727), ethanol (B145695), chloroform (B151607), and acetone. fda.govfda.govnih.gov The molecular weight of the hydrated napsylate salt is 565.72. fda.govfda.govnih.gov

A key distinction is made between the napsylate and hydrochloride salts of propoxyphene. The napsylate salt allows for more stable liquid dosage forms and tablet formulations. fda.govnih.gov Due to the difference in their molecular weights, a 100 mg dose of propoxyphene napsylate is required to deliver an equivalent amount of propoxyphene as a 65 mg dose of propoxyphene hydrochloride. fda.govnih.gov

Pharmacopoeial monographs for d-propoxyphene napsylate oral suspension, for instance, include specific tests for identification, uniformity of dosage units, deliverable volume, and alcohol content. pharmacopeia.cn The identification test involves confirming the dextrorotatory property of a chloroform solution of the substance. pharmacopeia.cn The assay for the oral suspension typically utilizes a chromatographic method to determine the percentage of the labeled amount of propoxyphene napsylate, which should be within a specified range. pharmacopeia.cn

The quality control specifications also include limits for residual solvents and may involve other advanced analytical techniques to ensure the substance is free from impurities. pharmacopeia.cn The reference standard, USP Propoxyphene Napsylate RS, is used for comparison in these tests. pharmacopeia.cn

Interactive Data Table: Quality Control Specifications for d-Propoxyphene Napsylate Oral Suspension (Based on USP Monograph)

Test Specification Method/Reference
IdentificationDextrorotatory in chloroform solutionOptical Rotation <781>
Assay90.0% - 110.0% of labeled amountChromatography
Uniformity of Dosage UnitsMeets the requirements<905>
Deliverable VolumeMeets the requirements<698>
Alcohol Content0.5% - 1.5% of C2H5OHMethod II <611>
Residual SolventsMeets the requirements<467>

Illicit Synthesis and Diversion Research (Chemical Aspects)

The diversion and illicit production of d-propoxyphene present significant challenges for law enforcement and forensic chemistry. Research in this area focuses on identifying the chemical signatures of illicitly produced materials to aid in tracking their origin and distribution.

Detection of Precursor Chemicals and Adulterants.nih.govresearchgate.net

The synthesis of d-propoxyphene involves specific precursor chemicals. google.comallfordrugs.comgoogle.com One of the key precursors is d-oxyphene, which is the carbinol intermediate. google.com The acylation of d-oxyphene is a critical step in the synthesis. allfordrugs.com Various reagents can be used for this acylation, including propionic anhydride (B1165640) or propionyl chloride. google.comallfordrugs.comgoogle.com The synthesis may also involve the use of solvents like dichloromethane (B109758) and catalysts or other reagents such as triethylamine (B128534), pyridine (B92270), or thionyl chloride. allfordrugs.comgoogle.com

Forensic analysis of seized illicit d-propoxyphene often involves the detection of not only the active pharmaceutical ingredient but also unreacted precursors, by-products, and adulterants. Adulterants are substances deliberately added to illicit drugs to increase their bulk or to mimic or enhance their effects. nih.gov While specific data on adulterants commonly found in illicit d-propoxyphene is limited in the provided search results, general studies on illicit drug adulteration indicate that substances like sugars, caffeine, and other readily available pharmaceuticals are often used. nih.govresearchgate.net The presence and type of these adulterants can sometimes provide clues about the drug's origin and trafficking route.

Forensic Chemical Characterization of Seized Illicit Preparations

The forensic chemical characterization of seized d-propoxyphene is crucial for confirming its identity and for legal proceedings. A variety of analytical techniques are employed for this purpose.

Initial characterization often involves physical examination, such as noting the color and form of the seized material. Spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying the specific chemical structure of d-propoxyphene and distinguishing it from other substances. Chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are used to separate the components of a seized sample and provide definitive identification of d-propoxyphene and any accompanying adulterants or impurities. bioscience.co.uk These techniques are highly sensitive and can detect even trace amounts of substances.

Chemical Fingerprinting for Source Attribution

Chemical fingerprinting, also known as impurity profiling, is a sophisticated analytical approach used to link different drug seizures to a common source. This technique is based on the principle that illicit drug batches synthesized in the same clandestine laboratory will have a similar profile of impurities, by-products, and unreacted starting materials.

For d-propoxyphene, this would involve the detailed analysis of the minor chemical constituents present in the seized sample. The specific impurities can arise from the synthetic route used, the quality of the precursor chemicals, the reaction conditions, and the purification methods employed. For example, the use of different solvents or acylating agents in the synthesis of d-propoxyphene can lead to the formation of characteristic by-products. google.comallfordrugs.comgoogle.com

By creating a detailed chemical profile of a seized sample and comparing it to a database of profiles from other seizures, forensic chemists can potentially establish links between different cases, identify major trafficking routes, and pinpoint the location of clandestine laboratories. This intelligence is invaluable for law enforcement agencies in their efforts to dismantle drug manufacturing and distribution networks.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying d-Propoxyphene Napsylate Hydrate in dissolution studies?

  • Methodology : The USP specifies gas chromatography (GC) with flame-ionization detection for dissolution testing. Key steps include:

  • Preparing a pH 9.0 buffer (sodium bicarbonate and sodium carbonate solutions).
  • Using an internal standard (e.g., tricosane in chloroform) and filtering test solutions.
  • Extracting with chloroform, evaporating to concentrate, and injecting into GC .
    • Challenges : Ensure phase separation consistency and validate column specifications (e.g., 60 cm × 63 mm) to avoid retention time variability.

Q. How do salt forms (napsylate vs. hydrochloride) affect pharmacokinetic (PK) study design?

  • Equivalence : 65 mg of hydrochloride is equivalent to 100 mg of napsylate due to molecular weight differences. Adjust dosing in comparative studies to account for salt form .
  • Considerations : Monitor bioavailability variations caused by solubility differences (napsylate is less water-soluble) in dissolution media .

Q. What are the primary pharmacokinetic parameters affected by lag time in absorption studies?

  • Key Parameters : Lag time significantly impacts absorption rate constants (kak_a), peak plasma concentration (CmaxC_{\text{max}}), and time to CmaxC_{\text{max}} (TmaxT_{\text{max}}). Use non-compartmental analysis or adjust one-compartment models to incorporate lag time for accurate parameter estimation .

Advanced Research Questions

Q. How can contradictions in clinical efficacy data between propoxyphene napsylate and methadone be addressed methodologically?

  • Case Example : A 1975 double-blind study reported higher opiate abstinence rates with propoxyphene vs. methadone at one-month follow-up. However, later studies noted limitations in sample size and dosing protocols .
  • Resolution Strategies :

  • Conduct dose-response studies to identify optimal therapeutic windows.
  • Use stratified randomization to control for confounding variables (e.g., addiction severity).
  • Apply longitudinal statistical models to track relapse rates beyond short-term follow-ups.

Q. What experimental approaches mitigate thermal degradation of d-propoxyphene during GC-MS analysis?

  • Issue : Thermal degradation in GC injectors produces two artifactual peaks (6.20 and 6.54 min) alongside the parent compound (7.76 min) .
  • Solutions :

  • Lower injector temperatures (<250°C) or use cold-on-column injection.
  • Validate with LC-MS to confirm degradation products and quantify stability under analytical conditions.

Q. How do formulation variables (e.g., buffer pH, excipients) influence the stability of propoxyphene napsylate in solid dosage forms?

  • USP Guidelines : Tablet identification requires pH 12.5 borate buffer for extraction. Deviations in buffer preparation (e.g., incorrect boric acid/potassium chloride ratios) may reduce recovery rates .
  • Advanced Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC to track degradation products (e.g., norpropoxyphene) and correlate with pH/excipient interactions.

Data Contradiction Analysis

Q. Why do some studies report propoxyphene’s efficacy in opioid detoxification while others question its utility?

  • Critical Factors :

  • Dosing : Early studies used fixed doses without titration, leading to variable patient responses .
  • Outcome Measures : Abstinence rates may conflate short-term compliance with long-term recovery.
    • Recommendations : Meta-analyses should weight studies by methodological rigor (e.g., blinding, attrition rates) and standardize outcome metrics (e.g., urine toxicology vs. self-reporting) .

Methodological Resources

  • USP Standards : Refer to USP31–NF26 (2008) for dissolution protocols and identity tests .
  • Clinical Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize trial frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.